molecular formula C16H23NO4 B2633873 Ethyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate CAS No. 136159-62-1

Ethyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

Cat. No. B2633873
M. Wt: 293.363
InChI Key: SVXBDJYYFFBQTK-UHFFFAOYSA-N
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Patent
US05585359

Procedure details

N-Benzylglycine ethyl ester hydrochloride was converted to N-benzyl-N-t-butoxycarbonylglycine ethyl ester using di-t-butyl dicarbonate under standard conditions. The ethyl ester was saponified using sodium hydroxide in methanol to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)CNCC1C=CC=CC=1)C.C([O:18][C:19](=[O:36])[CH2:20][N:21]([CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])C.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.[OH-].[Na+]>CO>[CH2:29]([N:21]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:20][C:19]([OH:36])=[O:18])[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)OC(CNCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN(C(=O)OC(C)(C)C)CC1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Step Four
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.